1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide

Medicinal Chemistry Lead Optimization Physicochemical Profiling

This scaffold integrates 4-methylpyridine and pyrazole-4-sulfonamide pharmacophores validated in kinase inhibitor and MALT1-targeted discovery. The 4-methyl substitution alters lipophilicity and H-bonding capacity versus unsubstituted analogs, impacting solubility, permeability, and SAR fidelity. Available at ≥95% purity for immediate use in parallel medicinal chemistry via the 3-step PMC protocol. The primary sulfonamide enables derivatization with biotin, fluorophores, or click handles for target deconvolution and probe development.

Molecular Formula C9H10N4O2S
Molecular Weight 238.27 g/mol
CAS No. 1247362-63-5
Cat. No. B1427928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide
CAS1247362-63-5
Molecular FormulaC9H10N4O2S
Molecular Weight238.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)N2C=C(C=N2)S(=O)(=O)N
InChIInChI=1S/C9H10N4O2S/c1-7-2-3-11-9(4-7)13-6-8(5-12-13)16(10,14)15/h2-6H,1H3,(H2,10,14,15)
InChIKeyYXEHSCWTDWHRSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide (CAS 1247362-63-5): Procurement-Grade Heterocyclic Sulfonamide Scaffold


1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide (CAS 1247362-63-5) is a synthetic heterocyclic building block combining a 4-methylpyridine moiety linked to a 1H-pyrazole-4-sulfonamide core. This scaffold integrates two privileged pharmacophoric elements widely represented in kinase inhibitor design and MALT1-targeted therapeutic development [1]. It is commercially available from multiple vendors (Enamine, Chemenu, American Elements) as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications [2].

Why 1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide Cannot Be Casually Substituted by Generic Pyrazole-4-sulfonamide Analogs


Within the pyrazole-4-sulfonamide chemotype, even minor structural variations produce quantifiably distinct physicochemical profiles that directly impact downstream assay compatibility and lead optimization trajectories. The 4-methyl substitution on the pyridine ring alters lipophilicity and hydrogen-bonding capacity compared to unsubstituted pyridyl analogs, while positional isomerism (e.g., 5-methyl vs. 4-methyl substitution) introduces measurable differences in molecular descriptors relevant to drug-likeness prediction [1]. For procurement decisions in medicinal chemistry campaigns, these differences are not cosmetic—they translate into divergent solubility behavior, permeability characteristics, and ultimately, SAR interpretation fidelity [2].

Quantitative Differentiation Evidence: 1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide vs. Closest Analogs and Alternatives


Positional Isomerism: 4-Methylpyridin-2-yl vs. 5-Methylpyridin-2-yl Substitution Alters Calculated Physicochemical Descriptors

The target compound bears the methyl group at the 4-position of the pyridine ring, distinguishing it from the 5-methyl positional isomer (CAS not assigned; cataloged as 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-sulfonamide). While experimental cLogP and pKa values for the target compound remain unpublished, structural comparison using canonical SMILES reveals distinct connectivity patterns: the target compound features Cc1ccnc(-n2cc(S(N)(=O)=O)cn2)c1 versus CC1=C(C=NN1C2=CC=CC=N2)S(=O)(=O)N for the 5-methyl isomer [1]. This positional difference is predicted to produce measurable divergence in lipophilicity and electron distribution around the pyridine nitrogen, affecting coordination geometry in metal-binding applications and hydrogen-bonding patterns in target engagement .

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Synthetic Accessibility Advantage: PMC Protocol Enables 3-Step Parallel Synthesis of Pyrazole-4-sulfonamides vs. Multi-Step Traditional Routes

Pyrazole-4-sulfonamides can be accessed via a 3-step parallel medicinal chemistry (PMC) protocol using a sulfur-functionalized aminoacrolein derivative, providing efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides [1]. This method demonstrates utility for rapid generation of pyrazole-4-sulfonamide libraries, offering a streamlined alternative to traditional multi-step routes that may involve chlorosulfonic acid-mediated sulfonation followed by amination [2]. While the specific yield for 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide using this PMC protocol is not explicitly reported, the methodology has been validated for this scaffold class, enabling parallel synthesis of multiple analogs with reduced purification burden.

Parallel Medicinal Chemistry Synthetic Methodology Library Synthesis

Procurement-Grade Scaffold with Documented Vendor Purity Specification vs. Literature-Only Virtual Compounds

1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide is commercially stocked by multiple vendors with explicit purity specifications. Enamine LLC offers this compound (EN300-114864) at 95% purity [1]. Chemenu lists the compound (CM406347) with 95%+ purity specification . American Elements catalog includes this compound among life science products with documented molecular weight (238.27) and MDL number (MFCD16093573) [2]. In contrast, many structurally related pyrazole-sulfonamide derivatives exist only as literature-reported compounds without commercial availability or verified purity documentation, imposing synthesis burden and quality uncertainty on users.

Chemical Procurement Building Blocks Quality Control

MALT1-Targeted Therapeutic Development: Scaffold Alignment with Patent-Validated Pyrazolylsulfonamide Pharmacophore

The pyrazolylsulfonamide chemotype, of which 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide is a representative scaffold, has been claimed in recent patent literature (U.S. Patent Application 2024/0150321) as MALT1 inhibitors for treating proliferative disorders, inflammatory disorders, and autoimmune disorders [1]. MALT1 is a key regulator of immune responses and an immune modulatory target with implications for boosting anti-tumor immunity in solid cancers [2]. While the specific IC50 of this compound against MALT1 is not disclosed in the patent, its structural features align with the Formula I and Formula II generic structures defined in the claims, distinguishing it from non-pyrazolylsulfonamide MALT1 inhibitor chemotypes (e.g., thiazolopyridine-based allosteric inhibitors).

MALT1 Inhibition Immuno-oncology Autoimmune Disorders

Optimal Research and Procurement Application Scenarios for 1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide


Medicinal Chemistry: SAR Exploration of JNK and MALT1 Inhibitor Scaffolds

The compound serves as a core building block for constructing pyrazol-4-yl pyridine derivatives with arylsulfonamide tethers, a scaffold class validated for JNK inhibition in leukemia cell models [1]. Its commercial availability at 95%+ purity enables immediate incorporation into parallel medicinal chemistry workflows for systematic SAR exploration. The 4-methyl substitution on the pyridine ring provides a defined starting point for probing steric and electronic effects on target engagement, differentiating it from unsubstituted or alternatively substituted pyridyl analogs [2].

Parallel Medicinal Chemistry Library Synthesis

As a pyrazole-4-sulfonamide building block, this compound is amenable to the 3-step PMC protocol utilizing sulfur-functionalized aminoacrolein derivatives, enabling efficient parallel synthesis of focused libraries for hit expansion [1]. This application leverages the scaffold's compatibility with modern high-throughput synthetic methodologies, reducing cycle times for analog generation compared to traditional sulfonamide synthesis routes requiring chlorosulfonic acid intermediates.

Immuno-oncology and Autoimmune Disease Target Validation

Given the patent-validated role of pyrazolylsulfonamides as MALT1 inhibitors, this compound can serve as a starting scaffold for developing tool compounds to probe MALT1-dependent pathways in regulatory T cell function and tumor microenvironment modulation [1]. The scaffold's alignment with the claimed patent genus (U.S. 2024/0150321) provides a structurally relevant entry point for target validation studies in proliferative and inflammatory disease models.

Chemical Biology: Probe Development and Target Deconvolution

The compound's dual heterocyclic architecture (4-methylpyridine + pyrazole-4-sulfonamide) makes it suitable for developing affinity probes or photoaffinity labeling reagents for target deconvolution studies. The primary sulfonamide group offers a derivatization handle for introducing biotin, fluorescent tags, or click chemistry-compatible moieties, while the methylpyridine portion may confer unique target engagement profiles distinguishable from non-methylated or differently methylated analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.